molecular formula C10H11FO2 B13454564 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one CAS No. 1805765-40-5

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one

Katalognummer: B13454564
CAS-Nummer: 1805765-40-5
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: PZEFMHONPUAQMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is an organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a propan-2-one moiety attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the phenyl ring, followed by the formation of the propan-2-one moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the fluorine atom via electrophilic fluorination.

    Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde and a base.

    Formation of Propan-2-one Moiety: This can be achieved through various methods, including the use of acetone derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-[3-Fluoro-4-(carboxymethyl)phenyl]propan-2-one.

    Reduction: Formation of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-[3-Chloro-4-(hydroxymethyl)phenyl]propan-2-one
  • 1-[3-Bromo-4-(hydroxymethyl)phenyl]propan-2-one
  • 1-[3-Methyl-4-(hydroxymethyl)phenyl]propan-2-one

Uniqueness: 1-[3-Fluoro-4-(hydroxymethyl)phenyl]propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

1805765-40-5

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

1-[3-fluoro-4-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-9(6-12)10(11)5-8/h2-3,5,12H,4,6H2,1H3

InChI-Schlüssel

PZEFMHONPUAQMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1)CO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.